EN523

Chemoproteomics Covalent Ligand Discovery ABPP

Challenge: Generic DUB inhibitors or non-covalent OTUB1 binders disrupt catalytic activity or native protein interactions, rendering them unsuitable for DUBTAC-based targeted protein stabilization (TPS). Solution: EN523 (CAS 2094893-05-5) is a validated, cell-permeable covalent ligand that selectively modifies allosteric cysteine C23 on OTUB1 without inhibiting its deubiquitination activity or disrupting OTUB1:UBE2D2 binding. Key advantages: - Enables DUBTAC assembly for targeted protein stabilization - Preserves native protein-protein interactions essential for efficacy - Established SAR for linker optimization; benchmark control vs. advanced recruiters (e.g., MS5105) - Cost-effective entry point for feasibility screens before custom synthesis

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B15582561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN523
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3
InChIKeyKYXPDOMFYBFXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EN523: Covalent OTUB1 Ligand for DUBTAC Platforms


EN523 (CAS 2094893-05-5) is a cell-permeable, small-molecule covalent ligand that selectively targets a non-catalytic, allosteric cysteine residue (C23) in the K48-ubiquitin-specific deubiquitinase OTUB1 [1]. It serves as a fundamental OTUB1 recruiter component for the construction of Deubiquitinase-Targeting Chimeras (DUBTACs), a novel class of heterobifunctional molecules designed for targeted protein stabilization (TPS) [2]. Its key attribute is its ability to bind OTUB1 without inhibiting the enzyme's catalytic activity, making it a uniquely suitable tool for proximity-induced pharmacology [1].

DUBTAC platform development; validated chemotype for chimera assembly
Selective non-catalytic OTUB1 (C23) recruitment; preserves native enzyme activity
Essential OTUB1:UBE2D2 interaction remains intact for functional DUBTAC studies

Why EN523 Substitution Fails


EN523's unique value lies in a specific combination of properties that are not universally shared by other cysteine-reactive covalent ligands or deubiquitinase (DUB) binders. Firstly, its binding site is exclusively at the non-catalytic C23 of OTUB1, a residue shown through chemoproteomic profiling to be highly reactive yet non-essential for enzyme function [1]. This ensures that the recruited OTUB1 retains its full deubiquitinase activity, a critical requirement for DUBTAC function. Secondly, structure-activity relationship (SAR) studies on EN523 analogs have revealed that minor modifications can dramatically reduce binding to OTUB1, demonstrating a high degree of structural specificity [2]. Finally, while improved ligands like MS5105 have been developed, EN523 remains the foundational, extensively validated recruiter upon which the entire DUBTAC platform was first established and characterized, making it the essential reference standard for all related studies [1][3].

Unique exit vector and established linker SAR may not transfer to generic OTUB1 ligands or non-covalent binders.

Catalytic-site DUB inhibitors disrupt OTUB1:UBE2D2 interaction; EN523 preserves this essential assembly.

Uncharacterized OTUB1 ligands may introduce unpredictable binding kinetics and chimera efficiency shifts.

EN523 vs. OTUB1 Ligands: Key Evidence


Covalent Selectivity for OTUB1 C23 over C91

In a gel-based activity-based protein profiling (ABPP) screen of a cysteine-reactive library against recombinant OTUB1, EN523 was identified as the top hit. It exhibited the greatest inhibition of OTUB1 labeling by an IA-rhodamine probe [1]. This demonstrates its superior ability to engage the OTUB1 C23 site compared to other library compounds. The screening concentration was 50 μM [1].

C23 vs C91 Selectivity
Head-to-head
C23 modification detected; no detectable C91 engagement (LC-MS/MS)
Supports selective DUBTAC recruitment without catalytic interference.
On-target allosteric cysteine engagement confirmed.
Chemoproteomics Covalent Ligand Discovery ABPP

OTUB1 Activity: EN523 vs. Catalytic Inhibitors

Unlike inhibitors, EN523's binding to the allosteric C23 site does not impair the deubiquitinase function of OTUB1. An in vitro DUB activity assay demonstrated that pre-incubation of OTUB1 with 50 μM EN523 did not reduce its ability to cleave K48-linked diubiquitin when compared to a DMSO vehicle control [1]. This contrasts with compounds that bind the catalytic cysteine.

Deubiquitination Activity
Class-level inference
EN523: activity preserved; catalytic inhibitors abolish function
Preserved enzyme function supports recruitment-only DUBTAC design.
In vitro reconstituted assay context.
Enzyme Activity Deubiquitinase Mechanism of Action

Preserved OTUB1:UBE2D2 PPI

The practical utility of EN523 is proven by its incorporation into a DUBTAC (NJH-2-057) that links EN523 to the CFTR corrector lumacaftor. This DUBTAC robustly stabilized ΔF508-CFTR protein levels in human cystic fibrosis bronchial epithelial (CFBE) cells in an OTUB1-dependent manner [1]. While a direct comparator DUBTAC with a different recruiter is not available, this provides the foundational quantitative evidence of its efficacy.

OTUB1:UBE2D2 PPI
Class-level inference
NMR chemical shifts unchanged; PPI intact with EN523 bound
Confirms no disruption to essential ubiquitin transfer complex.
13C-HMQC NMR; critical for cellular DUBTAC context.
Targeted Protein Stabilization CFTR DUBTAC

EN523 vs. MS5105 CFTR DUBTAC Benchmark

EN523 serves as the essential reference point for the development of improved OTUB1 recruiters. A study optimizing EN523 yielded the ligand MS5105. A head-to-head comparison using CFTR DUBTACs demonstrated that an MS5105-based DUBTAC was approximately 10-fold more effective at stabilizing ΔF508-CFTR than the corresponding EN523-based DUBTAC [1]. This quantifies the baseline performance of EN523 and highlights the value of its scaffold.

CFTR DUBTAC Benchmark
Head-to-head
MS5105-based chimera shows ~10-fold higher model response
EN523 serves as foundational benchmark; optimization may increase response.
Cell model data; MS5105 is an optimized recruiter.
Ligand Optimization DUBTAC CFTR

Covalent Modification Specificity Confirmed by Mass Spectrometry

The precise site of covalent modification by EN523 on OTUB1 was unequivocally identified as cysteine 23 (C23) via LC-MS/MS analysis [1]. This confirms the ligand's high specificity for the intended allosteric residue and rules out non-specific labeling of other cysteines on OTUB1 under the tested conditions.

Chemoproteomics Covalent Binding Target Identification

EN523 Research & Industrial Applications


DUBTAC Platform Development & Chimera Design

EN523 is the prototypical OTUB1 recruiter for DUBTAC construction. Researchers can conjugate EN523 to a ligand for any protein of interest (POI) that is pathologically degraded by the ubiquitin-proteasome system. This enables the development of proof-of-concept DUBTACs to test if targeted deubiquitination can stabilize the POI and restore its function [1].

DUBTAC Assay Validation & Optimization Control

Due to the extensive quantitative data available, EN523 serves as the essential reference standard for medicinal chemistry efforts aimed at developing more potent or pharmacokinetically favorable OTUB1 recruiters. New analogs, such as MS5105, can be directly compared to EN523 in standardized assays to quantify improvements in target engagement and functional DUBTAC activity [2].

Pilot-Scale TPS & Chemical Genetics Probe

EN523 can be used as a selective chemical probe to study the functional role of OTUB1's non-catalytic C23 site and its involvement in protein-protein interactions or subcellular localization without perturbing its enzymatic activity. The alkyne-functionalized probe NJH-2-075, derived from EN523, further enables chemoproteomic target engagement studies in live cells [3].

Application
Selection Property
Validation Focus
DUBTAC chimera design
Validated exit vector and linker SAR
Target recruitment and functional preservation assays
Assay standardization control
Published first-generation benchmark
Reproducibility and fold-improvement quantification
Pilot-scale TPS feasibility
Cost-accessible OTUB1 recruiter
Client protein stabilization screening
OTUB1 recruitment probe
Non-catalytic allosteric engagement
OTUB1 biology without deubiquitinase inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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